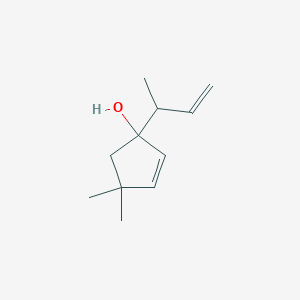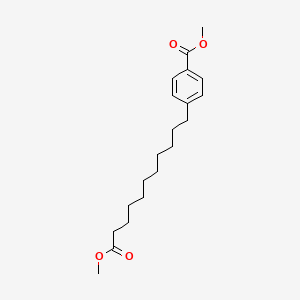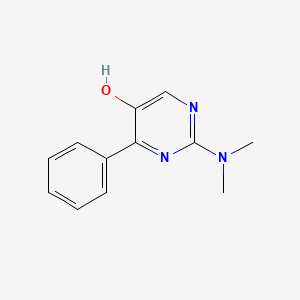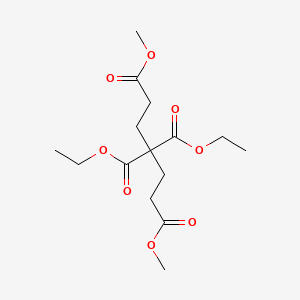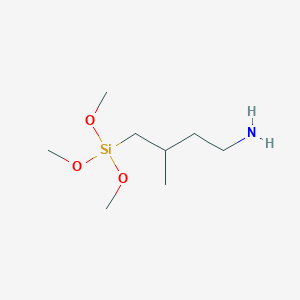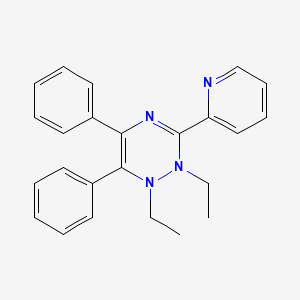
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes ethyl, phenyl, and pyridinyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting with a precursor such as a nitrile or an amine, the triazine ring can be formed through cyclization reactions.
Introduction of Substituents: The ethyl, phenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, aryl halides, and pyridine derivatives.
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may introduce various functional groups like halides, alkyls, or aryls.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with phenyl groups attached to the ring.
Pyridine Derivatives: Compounds containing the pyridine ring, similar to the pyridinyl group in the target compound.
Uniqueness
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is unique due to its specific combination of ethyl, phenyl, and pyridinyl groups attached to the triazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106145-61-3 |
|---|---|
Molecular Formula |
C24H24N4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,2-diethyl-5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C24H24N4/c1-3-27-23(20-15-9-6-10-16-20)22(19-13-7-5-8-14-19)26-24(28(27)4-2)21-17-11-12-18-25-21/h5-18H,3-4H2,1-2H3 |
InChI Key |
KFDFBGMZYWUPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C(N1CC)C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

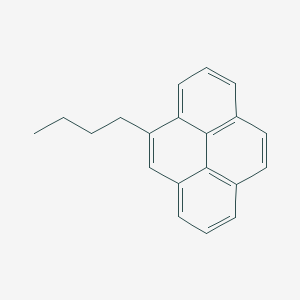
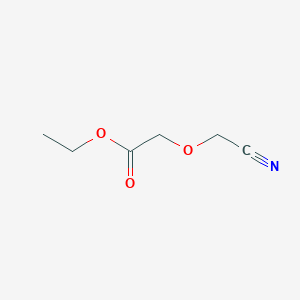
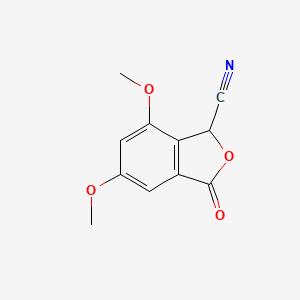
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
